4-Iodo-6-methylsulfanyl-pyrimidine
Overview
Description
4-Iodo-6-methylsulfanyl-pyrimidine is an organic compound with the molecular formula C5H5IN2S. It is a pyrimidine derivative, characterized by the presence of an iodine atom at the 4-position and a methylsulfanyl group at the 6-position of the pyrimidine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Scientific Research Applications
4-Iodo-6-methylsulfanyl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as 4-iodo-6-methylsulfanyl-pyrimidine, are often used in the synthesis of biologically active compounds . These compounds can interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or van der waals interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna and rna synthesis, signal transduction, and metabolic processes .
Pharmacokinetics
The compound’s molecular weight (25208 g/mol) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with pyrimidine derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, the compound’s action and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methylsulfanyl-pyrimidine typically involves the iodination of 6-methylsulfanyl-pyrimidine. One common method includes the reaction of 6-methylsulfanyl-pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Coupling Reactions: It can participate in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-methylsulfanyl-pyrimidine
- 4-Bromo-6-methylsulfanyl-pyrimidine
- 4-Chloro-6-methylsulfanyl-pyrimidine
Uniqueness
4-Iodo-6-methylsulfanyl-pyrimidine is unique due to the presence of both an iodine atom and a methylsulfanyl group, which confer distinct reactivity and potential biological activity. Compared to its bromo and chloro analogs, the iodine derivative often exhibits higher reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-6-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELSPZUGVLZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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